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Introduction

Regavirumab, also known as MCA C23 or TI-23, is a human monoclonal antibody developed
for the prophylaxis and treatment of cytomegalovirus (CMV) infections. As a member of the
betaherpesvirus subfamily, CMV is a significant cause of morbidity and mortality in
immunocompromised individuals, including transplant recipients and those with HIV/AIDS, as
well as in congenitally infected newborns. The primary mechanism of action for Regavirumab
is the neutralization of CMV, thereby preventing its entry into host cells and subsequent
replication. This technical guide provides a comprehensive overview of the in vitro
neutralization activity of Regavirumab, detailing its mechanism of action, quantitative
neutralization data, and the experimental protocols used for its evaluation.

Mechanism of Action

Regavirumab exerts its antiviral effect by targeting the viral envelope glycoprotein B (gB), a
critical component of the CMV fusion machinery. Glycoprotein B is essential for the fusion of
the viral envelope with the host cell membrane, a prerequisite for viral entry. By binding to a
specific epitope on gB, Regavirumab sterically hinders the conformational changes required
for membrane fusion, effectively neutralizing the virus.

Studies have indicated that Regavirumab can neutralize CMV after the virus has attached to
the cell surface, suggesting that it blocks a post-attachment stage of viral entry, likely the

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1180639?utm_src=pdf-interest
https://www.benchchem.com/product/b1180639?utm_src=pdf-body
https://www.benchchem.com/product/b1180639?utm_src=pdf-body
https://www.benchchem.com/product/b1180639?utm_src=pdf-body
https://www.benchchem.com/product/b1180639?utm_src=pdf-body
https://www.benchchem.com/product/b1180639?utm_src=pdf-body
https://www.benchchem.com/product/b1180639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

penetration or fusion step. This complement-independent neutralization is a key characteristic
of its mechanism. Furthermore, Regavirumab has been shown to inhibit the cell-to-cell spread
of CMV, a crucial aspect of its therapeutic potential as this is a primary mode of dissemination
for the virus within an infected host.

Quantitative Neutralization Activity

The in vitro neutralizing potency of Regavirumab has been evaluated against various
laboratory-adapted strains and clinical isolates of human cytomegalovirus (HCMV). The most
common assay used to quantify this activity is the Plaque Reduction Neutralization Test
(PRNT), which measures the concentration of an antibody required to reduce the number of
viral plagues by 50% (IC50) or 90% (1C90).

HCMV Strain Cell Line IC50 (pg/mL) Reference
AD169 Fibroblasts 0.07-1.8 [1]
TB40/E Fibroblasts 0.07-1.8 [1]
Towne Fibroblasts Not effective [1]

Note: The data presented is a compilation from various studies where Regavirumab (C23) was
used as a reference antibody. The variability in IC50 values can be attributed to differences in
experimental conditions and assay formats.

Experimental Protocols

The following is a detailed methodology for a Plague Reduction Neutralization Test (PRNT), a
standard method for assessing the in vitro neutralization activity of antibodies like
Regavirumab.

Plaque Reduction Neutralization Test (PRNT) Protocol

1. Materials:
e Cells: Human embryonic lung fibroblasts (e.g., MRC-5) or other CMV-permissive cell lines.

 Virus: Stock of the desired human cytomegalovirus (HCMV) strain.
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Antibody: Purified Regavirumab of known concentration.
Media:

o Growth medium (e.g., Eagle's Minimum Essential Medium (MEM) supplemented with 10%
fetal bovine serum (FBS), L-glutamine, and antibiotics).

o Maintenance medium (e.g., MEM with 2% FBS).

o Overlay medium (e.g., Maintenance medium containing 0.5% - 1.2% methylcellulose or
another viscous agent).

Reagents:

o Trypsin-EDTA for cell detachment.

o Phosphate-buffered saline (PBS).

o Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol).
o Fixative (e.g., 10% formalin in PBS).

Equipment:

o

6-well or 24-well tissue culture plates.

[¢]

CO2 incubator (37°C, 5% CO2).

[e]

Inverted microscope.

[e]

Biosafety cabinet.

. Procedure:

Cell Plating:

o Culture and expand the fibroblast cell line in growth medium.
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o Trypsinize the cells and seed them into 6-well or 24-well plates at a density that will result
in a confluent monolayer on the day of infection.

o Incubate the plates at 37°C in a CO2 incubator.

 Virus-Antibody Incubation:

o Prepare serial dilutions of Regavirumab in maintenance medium. The concentration
range should be chosen to encompass the expected IC50 value.

o Dilute the HCMV stock in maintenance medium to a concentration that will produce a
countable number of plagues (e.g., 50-100 plague-forming units (PFU) per well).

o Mix equal volumes of each antibody dilution with the diluted virus suspension.

o Include a virus control (virus mixed with medium alone) and a cell control (medium alone).

[¢]

Incubate the virus-antibody mixtures for 1 hour at 37°C to allow for neutralization to occur.

e [nfection:

o Aspirate the growth medium from the confluent cell monolayers.

o Inoculate each well with the virus-antibody mixture.

o Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

e Overlay and Incubation:

o After the adsorption period, aspirate the inoculum from each well.

o Gently add the overlay medium to each well. The viscous overlay restricts the spread of
progeny virus to adjacent cells, resulting in the formation of localized plaques.

o Incubate the plates at 37°C in a CO2 incubator for 7-14 days, depending on the virus
strain and cell line used.

e Plaque Visualization and Counting:
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[e]

After the incubation period, aspirate the overlay medium.

o

Fix the cell monolayers with the fixative solution for at least 20 minutes.

[¢]

Aspirate the fixative and stain the cells with crystal violet solution for 10-20 minutes.

[¢]

Gently wash the wells with water and allow them to air dry.
o Count the number of plaques in each well using an inverted microscope.
3. Data Analysis:

o Calculate the percentage of plaque reduction for each antibody concentration compared to
the virus control using the following formula: % Plaque Reduction = [1 - (Number of plaques
in test well / Number of plaques in virus control well)] x 100

o Plot the percentage of plaque reduction against the antibody concentration on a semi-
logarithmic graph.

e Determine the IC50 value, which is the antibody concentration that results in a 50%
reduction in the number of plaques. This can be calculated using regression analysis.

Visualizations

Experimental Workflow for Plaque Reduction
Neutralization Test (PRNT)
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Caption: Workflow of the Plague Reduction Neutralization Test (PRNT).

Signaling Pathway: Inhibition of CMV Entry by
Regavirumab
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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